(E)-1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-20(7-6-17-4-2-1-3-5-17)25-12-10-24(11-13-25)18-14-19(23-15-22-18)26-9-8-21-16-26/h1-9,14-16H,10-13H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIZXJIKADDYDD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including an imidazole ring, a pyrimidine moiety, and a piperazine group. Its molecular formula is with a molecular weight of 348.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6O |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 1203243-35-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the imidazole and pyrimidine rings suggests potential interactions with biological systems similar to other known pharmacophores.
Biological Activity
Research indicates that (E)-1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspases, which are crucial for programmed cell death.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Enzyme Inhibition
Research indicates that it acts as an inhibitor of specific enzymes, potentially impacting pathways related to inflammation and cancer progression. For example, it has been shown to inhibit certain kinases involved in cellular signaling.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF7) by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : In a comparative study against standard antibiotics, (E)-1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one exhibited notable activity against Staphylococcus aureus and Candida albicans, suggesting potential as a lead compound for new antimicrobial agents .
- Enzyme Inhibition : A recent investigation focused on its role as a kinase inhibitor showed promising results, indicating that it could modulate pathways involved in tumor growth and metastasis .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, similar compounds with imidazole and pyrimidine scaffolds have shown significant activity against various cancer cell lines by inhibiting critical pathways involved in tumor growth and metastasis. The mechanism often involves the modulation of signaling pathways such as those related to fibroblast growth factor receptors (FGFRs), which are implicated in many cancers .
Antimicrobial Activity
The presence of the imidazole ring suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, including cardiovascular diseases and cancer. Compounds targeting inflammatory pathways could provide therapeutic benefits by reducing the overall inflammatory response .
Case Studies
Several case studies illustrate the pharmacological potential of compounds related to (E)-1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one:
Comparison with Similar Compounds
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
- Structural Differences: Replaces the pyrimidine-imidazole core with a phthalazine ring and a 2,4-diaminopyrimidine substituent. Contains additional methoxy groups and a bulky s-butyl chain.
- Synthesis : Prepared via Pd(OAc)₂-catalyzed coupling in dry DMF, yielding 72% .
- Key Features: The diaminopyrimidine group may enhance DNA interaction, while the methoxy substituents could improve lipophilicity. The absence of a piperazine linker reduces flexibility compared to the target compound .
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- Structural Differences :
- Simplifies the heterocyclic system, retaining only the imidazole and phenyl groups.
- Lacks the pyrimidine-piperazine backbone, reducing molecular complexity.
- The absence of a piperazine linker suggests lower solubility in aqueous environments compared to the target compound .
1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one
- Structural Differences :
- Replaces the α,β-unsaturated ketone (prop-2-en-1-one) with a saturated propan-1-one.
- Introduces a 2-methyl substitution on the imidazole ring.
- Key Features: Saturation of the enone system reduces rigidity, which may alter binding kinetics. The methyl group on imidazole could modulate steric effects or metabolic stability .
Data Tables
Table 2: Inferred Property Comparison
| Compound Name | Rigidity | Solubility (Predicted) | Bioactivity Hypothesis |
|---|---|---|---|
| Target Compound | High | Moderate | Kinase inhibition, antimicrobial |
| (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one | Moderate | Low | DNA intercalation, enzyme inhibition |
| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one | Moderate | Low | Receptor antagonism |
| 1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylpropan-1-one | Low | High | Enhanced metabolic stability |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (E)-1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. Key steps include coupling a piperazine-modified pyrimidine core with a substituted acetophenone derivative. Intermediate purification via column chromatography and characterization using -NMR and IR spectroscopy is critical to confirm the (E)-stereochemistry . Alternative routes may involve nucleophilic substitution at the pyrimidine C4 position using imidazole derivatives under basic conditions (e.g., KCO/DMF) .
Q. How can spectral data (NMR, IR, MS) be interpreted to confirm the structure of this compound?
- Methodology :
- -NMR : Expect signals for the imidazole protons (δ 7.5–8.5 ppm as singlets), pyrimidine protons (δ 8.0–8.5 ppm), and the trans-alkene protons (δ 6.5–7.5 ppm, J = 15–16 Hz). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- IR : Strong absorption bands at ~1650–1700 cm (C=O stretch) and ~1600 cm (C=C alkene stretch) .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., 405.43 g/mol) and fragmentation patterns consistent with imidazole-pyrimidine cleavage .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodology : The compound’s solubility is influenced by its polar imidazole and piperazine moieties. Use DMSO for stock solutions (10–50 mM), followed by dilution in PBS or cell culture media. Solubility testing via dynamic light scattering (DLS) or nephelometry is recommended to avoid aggregation. Adjust pH to 7.4 to stabilize the piperazine nitrogen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the imidazole-pyrimidine core?
- Methodology :
- Analog Synthesis : Modify substituents on the imidazole (e.g., nitro, methyl groups) or pyrimidine (e.g., chloro, methoxy) to assess electronic effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC values to correlate substituent effects with activity .
- Data Analysis : Use multivariate regression to identify key substituents contributing to potency. For example, electron-withdrawing groups on imidazole may enhance binding to polar active sites .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., histamine receptors). Prioritize docking poses where the imidazole forms hydrogen bonds with conserved residues (e.g., Glu/Asp in GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD and hydrogen-bond occupancy .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC at 254 nm.
- Kinetic Analysis : Calculate degradation rate constants () and shelf-life () using Arrhenius equations. The α,β-unsaturated ketone may undergo hydrolysis or photoisomerization, requiring inert storage (argon, dark) .
Q. What experimental designs are robust for assessing environmental fate (e.g., biodegradation, bioaccumulation)?
- Methodology :
- OECD 301 Test : Measure biodegradation in activated sludge over 28 days. Use LC-MS/MS to quantify parent compound and metabolites (e.g., imidazole cleavage products).
- Bioaccumulation : Compute log (e.g., XLogP3) and experimental BCF (bioconcentration factor) in zebrafish models. High log (>3) suggests potential bioaccumulation .
Contradictions and Validation
- Stereochemical Stability : The (E)-alkene configuration may isomerize under UV light, necessitating periodic NMR validation during long-term studies .
- SAR vs. Computational Predictions : Discrepancies between docking scores and experimental IC values may arise from solvation effects or protein flexibility, requiring iterative model refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
